![molecular formula C12H18O2 B14307014 Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate CAS No. 110110-53-7](/img/structure/B14307014.png)
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate, also known as methyl perillate, is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate can be synthesized through several methods. One common synthetic route involves the esterification of perillaldehyde with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the aldehyde to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial activity and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but differs in the position of the ester group.
2-Cyclohexen-1-one, 2-methyl-: Another related compound with a similar cyclohexene backbone.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A stereoisomer with different functional groups.
Uniqueness
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate is unique due to its specific ester group positioning and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110110-53-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
methyl 2-(2-prop-1-en-2-ylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-7-5-4-6-10(11)8-12(13)14-3/h8,11H,1,4-7H2,2-3H3 |
Clé InChI |
RPLOOQNGLQOLPF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCCCC1=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


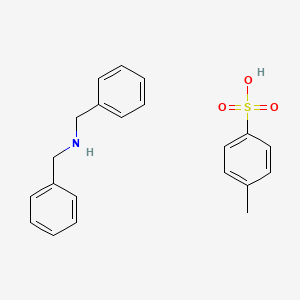
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
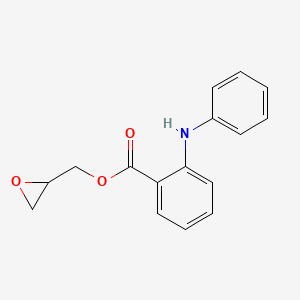



![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
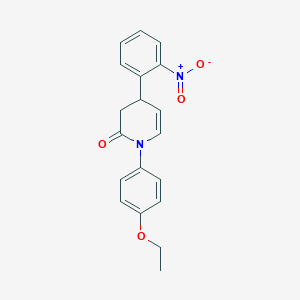

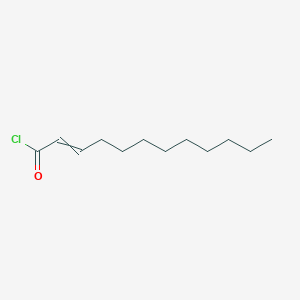
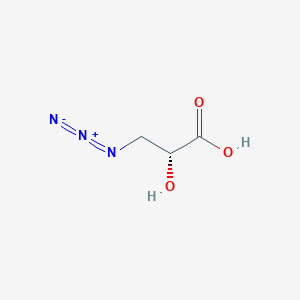
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

